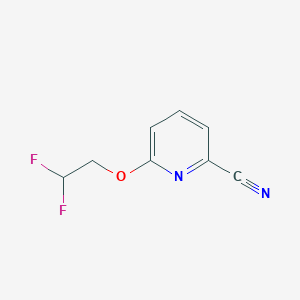![molecular formula C12H13ClF3NO B1431824 4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1427380-86-6](/img/structure/B1431824.png)
4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride
概要
説明
4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride is an organic compound with the molecular formula C12H12F3NO·HCl. This compound is known for its unique chemical structure, which includes a trifluoromethoxy group attached to a phenyl ring, and a tetrahydropyridine moiety. It is commonly used in various scientific research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of 4-(Trifluoromethoxy)phenylhydrazine with a suitable precursor under controlled conditions. One common method includes the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to facilitate the reaction . The reaction conditions are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency measures. The use of automated reactors and continuous flow systems can help in scaling up the production while maintaining the quality of the compound.
化学反応の分析
Types of Reactions
4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s activity by influencing its electronic and steric properties. This can affect the compound’s binding affinity to target proteins and enzymes, thereby altering their function.
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethyl)phenylhydrazine hydrochloride
- 4-(Trifluoromethyl)phenol
- (4-(Trifluoromethyl)phenyl)methanamine
Uniqueness
4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride is unique due to the presence of both the trifluoromethoxy group and the tetrahydropyridine moiety. This combination imparts distinctive chemical and physical properties, making it valuable for various research applications. The trifluoromethoxy group enhances the compound’s stability and reactivity, while the tetrahydropyridine moiety provides a versatile scaffold for further modifications.
特性
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO.ClH/c13-12(14,15)17-11-3-1-2-10(8-11)9-4-6-16-7-5-9;/h1-4,8,16H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOUNTYXLRIGCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC=C2)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1431741.png)
![{[3-(Trifluoromethyl)phenyl]methyl}hydrazine hydrochloride](/img/structure/B1431742.png)
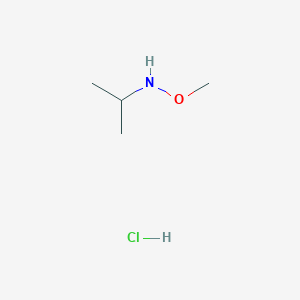
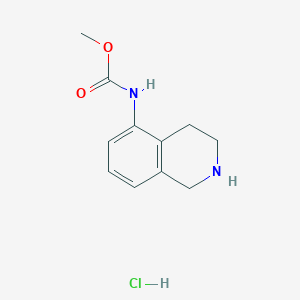
![6-Oxa-2-thiaspiro[4.5]decan-9-amine](/img/structure/B1431747.png)
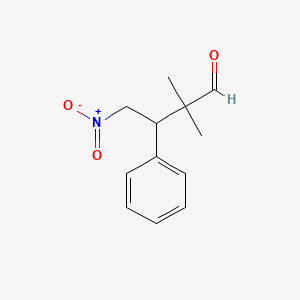
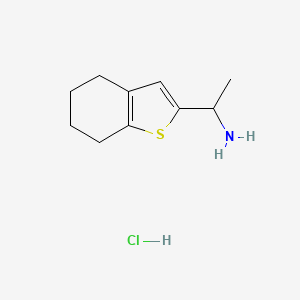
![methyl 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride](/img/structure/B1431750.png)

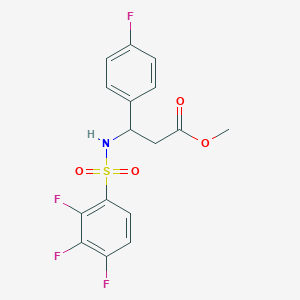
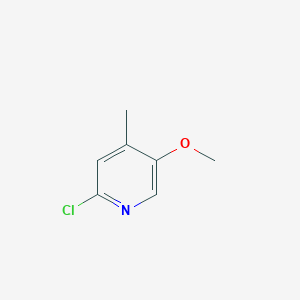
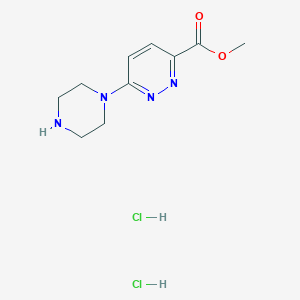
![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride](/img/structure/B1431762.png)
